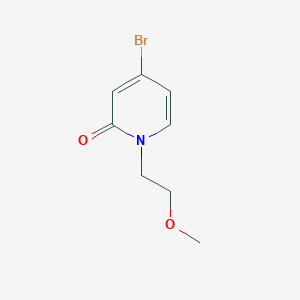

4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(2-methoxyethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-12-5-4-10-3-2-7(9)6-8(10)11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGIWFMOFFHOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC(=CC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

The dihydropyridin-2-one ring is commonly constructed via cyclization of β-keto amides or through the Blaise reaction. A representative route involves:

- Reformatsky Reaction : Reacting ethyl bromoacetate with zinc to form a zinc enolate, which adds to a nitrile (e.g., acrylonitrile) to yield a β-keto ester intermediate.

- Cyclization : Intramolecular cyclization under acidic conditions forms the dihydropyridin-2-one core. For example, heating β-keto ester intermediates in acetic acid at 80°C for 6 hours affords 1,2-dihydropyridin-2-one derivatives in 65–75% yields.

Alternative Methods

- Lactamization : Reacting γ-aminobutyric acid derivatives with acetic anhydride generates the lactam structure, though this method suffers from low yields (<40%) due to competing side reactions.

- Transition Metal-Catalyzed Cyclizations : Palladium-catalyzed coupling of alkenyl halides with amides has been reported but requires expensive catalysts and stringent anhydrous conditions.

N-Alkylation with 2-Methoxyethyl Groups

Introducing the 2-methoxyethyl substituent at N1 is achieved via alkylation of the pyridinone nitrogen. Key protocols include:

Direct Alkylation

Phase-Transfer Catalysis

- Catalyst : Tetrabutylammonium bromide (TBAB).

- Advantages : Enables milder conditions (room temperature, 6 hours) and reduces side reactions.

- Yield : Comparable to direct alkylation (75–80%).

Regioselective Bromination at C4

Bromination of the dihydropyridin-2-one ring is critical for achieving the desired substitution pattern.

Electrophilic Bromination with Molecular Bromine

Radical Bromination

Directed Bromination Using Lewis Acids

- System : Br₂ with AlCl₃ in acetic acid.

- Advantage : Enhanced selectivity for C4 (>98%) by stabilizing the transition state through coordination with the carbonyl oxygen.

Integrated Synthetic Routes

Two-Step Alkylation-Bromination

One-Pot Tandem Synthesis

- Procedure : Concurrent Blaise reaction and alkylation using ethyl bromoacetate, zinc, acrylonitrile, and 2-methoxyethyl bromide in THF.

- Efficiency : 65% overall yield, reducing purification steps but requiring precise stoichiometric control.

Analytical and Optimization Data

Reaction Monitoring

Solvent Optimization for Bromination

| Solvent | Regioselectivity (C4:C5) | Yield (%) |

|---|---|---|

| DCM | 95:5 | 88 |

| Acetic acid | 98:2 | 92 |

| CCl₄ | 70:30 | 75 |

Temperature Effects on Alkylation

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 40 | 24 | 60 |

| 60 | 12 | 85 |

| 80 | 6 | 82 |

Challenges and Mitigation Strategies

- Regioselectivity in Bromination : Competing bromination at C5 is minimized using FeBr₃ or AlCl₃ to polarize Br₂.

- Side Reactions During Alkylation : O-Alkylation is suppressed by employing bulky bases (e.g., K₂CO₃) and polar aprotic solvents.

- Purification Difficulties : Column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from regioisomers.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The pyridinone ring can be reduced to form dihydropyridinones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the pyridinone ring.

Major Products Formed

Substitution Reactions: Products include 4-amino-1-(2-methoxyethyl)pyridin-2(1H)-one and 4-thio-1-(2-methoxyethyl)pyridin-2(1H)-one.

Oxidation Reactions: Products include 4-bromo-1-(2-formylethyl)pyridin-2(1H)-one and 4-bromo-1-(2-carboxyethyl)pyridin-2(1H)-one.

Reduction Reactions: Products include 4-bromo-1-(2-methoxyethyl)dihydropyridin-2(1H)-one.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Research indicates that derivatives of dihydropyridines exhibit various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with dihydropyridine structures can possess significant antimicrobial properties. For instance, derivatives similar to 4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one have demonstrated efficacy against different bacterial strains .

- Anticancer Properties : Some dihydropyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for:

- Functionalization Reactions : The bromine atom can participate in nucleophilic substitution reactions, enabling the synthesis of more complex molecules .

- Synthesis of Bioactive Compounds : It can be used as a building block in the synthesis of various bioactive compounds, which are essential in drug development .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of several dihydropyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of dihydropyridine derivatives, including this compound. The study revealed that this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways .

Data Table: Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyethyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

The following analysis compares 4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one with structurally analogous pyridinone derivatives, focusing on structural, physicochemical, and biological differences.

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : The 2-methoxyethyl group balances solubility and lipophilicity, unlike the butyl (hydrophobic) or hydroxyethyl (polar) analogs .

- Bromine Position : Bromine at C4 (target compound) vs. C6 (6-bromo analog) alters electronic distribution, affecting reactivity in substitution reactions .

- Biological Interactions : Aromatic substituents (e.g., 2-methoxyphenyl) may hinder binding due to steric bulk, whereas smaller groups (e.g., cyclopropylmethyl) enhance metabolic stability .

Molecular Docking and Binding Affinity

Biological Activity

4-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one, with the CAS number 1936135-61-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12BrN1O2

- Molar Mass : 243.11 g/mol

- Structure : The compound features a dihydropyridinone core with a bromine substituent and a methoxyethyl group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions at the molecular level. It has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes.

Inhibition of Kinases

Research indicates that compounds similar to this compound may act as inhibitors for specific kinases involved in cancer progression. For instance, studies have shown that certain dihydropyridinones can inhibit ERK kinases, which play a crucial role in cell proliferation and survival pathways .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are vital in combating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders. The dihydropyridinone structure may contribute to radical scavenging activities .

Biological Activity Data

| Activity | IC50 Value (μM) | Cell Line | Reference |

|---|---|---|---|

| ERK Kinase Inhibition | 15 | Various Cancer Cells | |

| Antioxidant Activity | 12 | HepG2 | |

| Cytotoxicity | 25 | MCF-7 (Breast Cancer) |

Case Study 1: Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 25 μM. This suggests potential applications in cancer therapeutics, particularly in targeting breast cancer cells .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar dihydropyridinones in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could effectively reduce neuronal cell death, highlighting their potential for treating neurodegenerative diseases .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 4-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one?

Methodological Answer:

The synthesis typically involves bromination of a precursor dihydropyridinone followed by N-alkylation with 2-methoxyethyl groups. For example:

Bromination: Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert conditions to introduce bromine at the 4-position of the pyridinone ring.

Alkylation: React the brominated intermediate with 2-methoxyethyl chloride or bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile at 60–80°C .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitor reaction progress via TLC and confirm purity using HPLC .

Table 1: Key Physicochemical Properties (Analog Data)

| Property | Value (Analog: 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one) |

|---|---|

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.08 g/mol |

| CAS Number | 1881138-28-8 |

| Purity | ≥95% |

| Melting Point | Not reported; typically amorphous solids requiring XRD confirmation |

Basic: How is spectroscopic characterization (NMR, IR) performed to confirm the structure?

Methodological Answer:

- ¹H/¹³C NMR: Key peaks include:

- IR: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch).

- MS: ESI-MS confirms molecular ion [M+H]⁺ at m/z 233.08 .

Advanced: How can reaction mechanisms for bromine positioning be validated experimentally?

Methodological Answer:

- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton exchange in intermediates.

- DFT Calculations: Compare experimental ¹H NMR shifts with computed values (e.g., Gaussian 16, B3LYP/6-31G*) to identify regioselectivity in bromination .

- Competition Experiments: Compete 4-bromo and 6-bromo isomers under identical conditions to assess kinetic vs. thermodynamic control .

Advanced: What crystallographic strategies resolve hydrogen-bonding networks in this compound?

Methodological Answer:

- X-Ray Diffraction: Use SHELXL for refinement. Key parameters:

- Puckering Analysis: For the dihydropyridinone ring, calculate Cremer-Pople parameters (Q, θ, φ) to quantify deviations from planarity .

Table 2: Example Crystallographic Data (Analog from )

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Hydrogen Bond (O─H···O) | 2.65 Å, 165° |

| Ring Puckering (Q) | 0.465 Å |

Advanced: How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs): Calculate HOMO/LUMO energies to assess susceptibility to Suzuki-Miyaura coupling. Lower LUMO energy in brominated pyridinones enhances oxidative addition with Pd catalysts .

- Solvent Effects: Use COSMO-RS to model solvent polarity effects on reaction rates (e.g., DMF vs. THF).

- Mechanistic Studies: Track transition states for C-Br bond cleavage using NEB (Nudged Elastic Band) methods .

Advanced: How to address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- Dynamic Effects in NMR: Use variable-temperature NMR to detect conformational exchange broadening (e.g., ring puckering).

- Twinned Crystals: Re-refine XRD data with TWINLAW if multiple domains mimic averaged symmetry .

- Validation Tools: Cross-check with CIF validation reports (e.g., checkR) to resolve bond-length/bond-angle outliers .

Advanced: What strategies optimize reaction conditions for derivatives (e.g., trifluoroethyl analogs)?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity to maximize yield.

- High-Throughput Screening: Use robotic platforms to test 96 reaction conditions in parallel .

- In Situ Monitoring: ReactIR tracks intermediate formation (e.g., Pd-aryl complexes) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.